Cas no 45492-87-3 (Cyclohexylamine Hydroiodide)

Cyclohexylamine Hydroiodide 化学的及び物理的性質
名前と識別子
-
- Cyclohexylamine Hydroiodide
- Cyclohexylammonium Iodide
- cyclohexanamine;hydroiodide
- C3532
- 45492-87-3
- Cyclohexylamin-jodhydrat
- SCHEMBL20815430
- MFCD32062875
- CyclohexylamineHydroiodide
- D89563
-
- インチ: InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
- InChIKey: WGYRINYTHSORGH-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)N.I
計算された属性
- せいみつぶんしりょう: 227.01710g/mol
- どういたいしつりょう: 227.01710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 46.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- ゆうかいてん: 194°C(lit.)
Cyclohexylamine Hydroiodide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Cyclohexylamine Hydroiodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C866156-1g |
Cyclohexylamine Hydroiodide |
45492-87-3 | ≥95% | 1g |
¥476.00 | 2022-09-29 | |
1PlusChem | 1P01E40Y-5g |
CyclohexylamineHydroiodide |
45492-87-3 | 95% | 5g |
$167.00 | 2024-05-02 | |
A2B Chem LLC | AX37218-200mg |
Cyclohexylamine hydroiodide |
45492-87-3 | ≥95% | 200mg |
$26.00 | 2023-12-30 | |
1PlusChem | 1P01E40Y-25g |
CyclohexylamineHydroiodide |
45492-87-3 | 95% | 25g |
$627.00 | 2024-05-02 | |
Aaron | AR01E49A-250mg |
CyclohexylamineHydroiodide |
45492-87-3 | 95% | 250mg |
$15.00 | 2025-02-10 | |
Aaron | AR01E49A-5g |
CyclohexylamineHydroiodide |
45492-87-3 | 95% | 5g |
$152.00 | 2025-02-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X215656A-25g |
Cyclohexylamine Hydroiodide |
45492-87-3 | 25g |
¥7415.0 | 2024-07-21 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C866156-200mg |
Cyclohexylamine Hydroiodide |
45492-87-3 | ≥95% | 200mg |
¥156.00 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284718-1g |
Cyclohexylamine Hydroiodide |
45492-87-3 | 98% | 1g |
¥514.00 | 2024-05-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3532-1G |
Cyclohexylamine Hydroiodide |
45492-87-3 | 95.0%(N&T) | 1g |
¥355.0 | 2024-07-21 |
Cyclohexylamine Hydroiodide 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
Cyclohexylamine Hydroiodideに関する追加情報
Cyclohexylamine Hydroiodide (CAS No 45492-87-3): A Versatile Chemical Entity in Contemporary Research and Development
Cyclohexylamine Hydroiodide, identified by the Chemical Abstracts Service registry number 45492-87-3, represents a significant compound in the intersection of organic chemistry and biomedical applications. This iodide salt of cyclohexylamine has garnered renewed attention due to its unique physicochemical properties and emerging roles in drug delivery systems, enzyme inhibition studies, and advanced material synthesis reported in recent scientific literature.
Structurally characterized by the cyclohexane ring appended with an amino group, the hydroiodide form stabilizes the protonated amine through ionic bonding with iodide ions (I⁻). This configuration imparts enhanced solubility compared to its free base counterpart, a critical advantage for formulation in aqueous environments. Recent NMR spectroscopic studies published in Journal of Pharmaceutical Sciences (2023) revealed distinct hydrogen bonding networks formed by this salt when incorporated into lipid-based carriers, demonstrating its potential for improving bioavailability of poorly soluble therapeutic agents.
In pharmacological research, Cyclohexylamine Hydroiodide has been identified as a promising candidate for developing prodrugs targeting mitochondrial dysfunction-associated diseases. A groundbreaking study from Stanford University (Nature Communications, 2024) demonstrated its ability to modulate mitochondrial permeability transition pore opening through a novel mechanism involving covalent modification of cardiolipin molecules, offering new avenues for neurodegenerative disease treatment strategies. The compound's lipophilicity (logP = 1.8) facilitates membrane penetration while maintaining sufficient water solubility for systemic administration.
Synthetic chemists continue to explore this compound's utility as a chiral auxiliary in asymmetric synthesis processes. Researchers at ETH Zurich reported in Angewandte Chemie (January 2024) that when combined with palladium catalysts under mild conditions (< 60°C), it enabled enantioselective Suzuki-Miyaura coupling reactions with >98% ee values - a marked improvement over conventional auxiliaries that require elevated temperatures or harsher reaction conditions.
The material science community has recently recognized the compound's role in enhancing polymer stability under oxidative stress conditions. A collaborative study between MIT and DuPont (ACS Applied Materials & Interfaces, 2023) showed that incorporating Cyclohexylamine Hydroiodide into polyurethane matrices during synthesis resulted in 35% improved tensile strength retention after accelerated aging tests compared to untreated polymers. This property is attributed to its ability to scavenge free radicals generated during thermal degradation processes.
In analytical chemistry applications, this compound serves as an effective derivatizing agent for mass spectrometry analysis of carboxylic acid metabolites. A methodological paper published in Analytical Chemistry (April 2024) demonstrated that using Cyclohexylamine Hydroiodide-mediated esterification provided superior ionization efficiency compared to traditional reagents like N-methylimidazole, particularly for low molecular weight analytes (< 150 Da) with detection limits reaching sub-picomolar concentrations.
Ongoing investigations into its biological activity profile have uncovered unexpected interactions with histone deacetylase enzymes (HDACs). Preclinical data from a multi-center trial coordinated by NIH-funded labs indicate that when administered at sub-toxic doses (≤1 mM), this compound selectively inhibits HDAC6 isoform activity without affecting other HDAC family members - a finding validated through X-ray crystallography studies showing unique binding modes at the catalytic site reported in Nature Structural & Molecular Biology (March 2024).
Epidemiological trends suggest growing demand from both academic institutions and pharmaceutical companies due to its increasing use as an intermediate in complex molecule syntheses. Market analysis firm Grand View Research's 2023 report highlights a CAGR of 6.8% for compounds used in prodrug development over the next decade, positioning Cyclohexylamine Hydroiodide's unique properties as strategically important for emerging therapeutic platforms.
Safety evaluations conducted under ISO-compliant protocols confirm its favorable toxicity profile when used within recommended concentration ranges (< ≤5% w/v). Recent biocompatibility assessments using human mesenchymal stem cells showed no significant cytotoxic effects up to 1 mM concentrations after 7-day exposure periods according to data presented at the 2023 American Chemical Society National Meeting.
Innovative applications continue to emerge across interdisciplinary fields: nanotechnology researchers at Cambridge University are exploring its use as a template for self-assembling peptide nanostructures, while environmental scientists investigate its potential as an adsorbent material for heavy metal ion remediation based on preliminary adsorption isotherm studies published late last year showing high affinity binding constants (>1×10⁵ L/mol) toward lead and cadmium ions.
The compound's crystalline form exhibits interesting piezoelectric properties when doped with specific metal ions - a discovery detailed in Advanced Materials' July 2024 issue where it was shown to generate measurable electrical charge upon mechanical deformation when combined with lithium salts at mole ratios ≤1:1.
New synthetic pathways leveraging continuous flow chemistry have been developed to improve production efficiency by over 60%, according to process optimization studies from Merck KGaA's R&D division published Q1/2024. These methods employ microreactors operating at controlled pressures (<5 bar) and temperatures between 35°C–45°C, significantly reducing energy consumption compared to traditional batch processes.
In clinical research contexts, it is primarily used as an intermediate rather than standalone therapeutic agent due to its pharmacokinetic limitations discovered through Phase I trials conducted by Novartis between 2019–present where plasma half-life was measured at approximately 1 hour post IV administration requiring further structural optimization for practical drug delivery systems.
Spectroscopic characterization techniques have advanced our understanding of this compound's molecular behavior: time-resolved fluorescence microscopy studies from Harvard Medical School revealed dynamic interactions between cyclohexylammonium cations and phospholipid bilayers occurring within milliseconds of contact - insights critical for designing targeted drug carriers reported in Biophysical Journal early access April 1st, 。
45492-87-3 (Cyclohexylamine Hydroiodide) 関連製品
- 864859-88-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)
- 2763939-90-6(3-[(3-Bromophenyl)methyl]-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 1806901-14-3(Methyl 3-(aminomethyl)-5-chloro-6-(difluoromethyl)pyridine-2-acetate)
- 400086-33-1(Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)
- 2548988-50-5(N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine)
- 1856140-50-5(1-Heptene, 4-(bromomethyl)-5-ethyl-)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 1803868-31-6(2-Bromo-1-(3-(bromomethyl)-4-nitrophenyl)propan-1-one)



